![molecular formula C7H3Cl4F B1594098 2-Chloro-6-fluorobenzotrichloride CAS No. 84473-83-6](/img/structure/B1594098.png)
2-Chloro-6-fluorobenzotrichloride
Overview
Description
2-Chloro-6-fluorobenzotrichloride is an organic compound with the molecular formula C7H3Cl4F. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and trichloromethyl groups. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Preparation Methods
The synthesis of 2-Chloro-6-fluorobenzotrichloride typically involves the chlorination and fluorination of benzene derivatives. One common method is the reaction of 2-chloro-4-fluorotoluene with trichloromethyl reagents under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution reactions .
Industrial production methods often involve large-scale chlorination and fluorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of advanced catalytic systems and controlled reaction environments ensures the efficient production of this compound .
Chemical Reactions Analysis
2-Chloro-6-fluorobenzotrichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The trichloromethyl group can be oxidized to form carboxylic acids or reduced to yield corresponding hydrocarbons.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-Chloro-6-fluorobenzotrichloride serves as an important intermediate for creating complex organic molecules. It is commonly employed in the synthesis of:
- Pharmaceuticals : It plays a critical role in developing new drugs, particularly those targeting bacterial infections.
- Agrochemicals : The compound is utilized in formulating pesticides and herbicides.
Biology
The biological applications of this compound are significant, particularly in studying enzyme interactions and metabolic pathways. Key findings include:
- Enzyme Interaction : The compound can bind to specific enzymes, influencing their activity and providing insights into biochemical processes.
- Antiviral Activity : Research has indicated that derivatives of this compound exhibit potent antiviral properties against HIV-1. For instance, compounds like 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones have shown picomolar activity against wild-type HIV-1 and clinically relevant mutants .
Medicine
In the medical field, this compound is involved in the development of therapeutic agents. Its derivatives have been studied for:
- Antiviral Properties : The compound's structure allows it to inhibit viral replication effectively.
- Drug Development : Ongoing research focuses on modifying its structure to enhance efficacy against various pathogens.
Industry
The industrial applications of this compound include:
- Production of Dyes : It is used in synthesizing colorants for textiles and other materials.
- Manufacturing of Polymers : The compound contributes to producing various polymeric materials with desired properties.
HIV Inhibition Study
A study evaluated the effects of this compound derivatives on HIV-infected cells. Results indicated that these compounds not only inhibited viral replication but also exhibited selectivity against various HIV strains. Structure-activity relationship (SAR) analyses revealed that modifications at specific positions significantly influenced antiviral potency .
Enzymatic Activity Assessment
Another research effort focused on how derivatives of this compound interact with reverse transcriptase (RT). Findings showed that certain stereoisomers had enhanced binding affinities correlating with increased antiviral activity.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorobenzotrichloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The trichloromethyl group is particularly reactive, enabling the compound to participate in diverse chemical reactions and pathways .
Comparison with Similar Compounds
2-Chloro-6-fluorobenzotrichloride can be compared with other similar compounds, such as:
1-Chloro-3-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trichloromethyl group, resulting in different reactivity and applications.
1-Fluoro-2,3,5,6-tetramethyl-4-trichloromethyl-benzene: The presence of multiple methyl groups in this compound affects its chemical properties and uses.
1-Chloro-2-(trichloromethyl)benzene: This compound lacks the fluorine atom, leading to variations in its reactivity and industrial applications.
Biological Activity
Overview
2-Chloro-6-fluorobenzotrichloride, with the molecular formula C7H3Cl4F, is an organic compound notable for its diverse applications in chemistry, biology, and medicine. This compound is particularly recognized for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows it to participate in a range of biological activities, including interactions with enzymes and receptors.
The compound features a trichloromethyl group that enhances its reactivity, enabling it to undergo several chemical reactions such as nucleophilic aromatic substitution, oxidation, and hydrolysis. These reactions are crucial for its biological activity as they facilitate the formation of active metabolites that can interact with biological targets.
- Enzyme Interaction : this compound can bind to specific enzymes, altering their functions and affecting metabolic pathways.
- Receptor Binding : The compound may also interact with various receptors, leading to changes in cellular signaling processes.
Antiviral Activity
Recent studies have highlighted the antiviral potential of derivatives of this compound against HIV. Specifically, compounds like 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (DABOs) have demonstrated significant activity against wild-type HIV-1 and clinically relevant mutants. These compounds exhibit picomolar activity levels, indicating strong antiviral properties .
Compound | Activity Against HIV-1 | Notes |
---|---|---|
2-Cl-6-F-S-DABOs | Picomolar activity | Effective against wt HIV-1 and mutants |
6-(2,6-difluorobenzyl) counterparts | Variable activity | Lower efficacy compared to 2-Cl-6-F derivatives |
Enzyme Inhibition
The biological activity is also linked to the inhibition of specific enzymes involved in viral replication. For instance, enzyme assays reveal that the presence of the chlorofluorobenzyl moiety significantly enhances inhibitory effects on HIV reverse transcriptase .
Case Studies
-
HIV Inhibition Study :
A study evaluated the effects of 2-Cl-6-F-S-DABOs on HIV-infected cells. The results indicated that these compounds not only inhibited viral replication but also exhibited selectivity against various strains of HIV. The structure-activity relationship (SAR) analysis suggested that modifications at the C5 and C6 positions significantly influenced antiviral potency. -
Enzymatic Activity Assessment :
Another research focused on the enzymatic interactions of this compound derivatives with reverse transcriptase. The study found that certain stereoisomers showed enhanced binding affinity, correlating with increased antiviral activity .
Comparison with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
1-Chloro-3-(trifluoromethyl)benzene | Cl-CF3 | Moderate reactivity; less biologically active |
1-Fluoro-2,3,5,6-tetramethyl-4-trichloromethyl-benzene | F-C(CH3)4 | Varies; less studied |
1-Chloro-2-(trichloromethyl)benzene | Cl-CCl3 | Limited biological applications |
Properties
IUPAC Name |
1-chloro-3-fluoro-2-(trichloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4F/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAGDDZKFJHOOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(Cl)(Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233448 | |
Record name | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10233448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84473-83-6 | |
Record name | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84473-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084473836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10233448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-fluoro-2-(trichloromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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